2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one
Description
Properties
CAS No. |
918867-76-2 |
|---|---|
Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-3-methylisoquinolin-1-one |
InChI |
InChI=1S/C18H16ClNO/c1-13-12-15-4-2-3-5-17(15)18(21)20(13)11-10-14-6-8-16(19)9-7-14/h2-9,12H,10-11H2,1H3 |
InChI Key |
SHVFMACJSURTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one typically involves the reaction of 4-chlorophenethylamine with 3-methylisoquinoline-1(2H)-one under specific conditions. One common method includes:
Starting Materials: 4-chlorophenethylamine and 3-methylisoquinoline-1(2H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenethyl)-3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one with structurally related compounds, focusing on substituent effects and reported activities:
Key Observations :
- Substituent Position: The target compound’s 4-chlorophenyl ethyl group at position 2 distinguishes it from analogs like 3-(4-Chlorophenyl)-2-(methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one (4-chlorophenyl at position 3), which may alter target selectivity.
- Heterocycle Core: Imidazole derivatives (e.g., ) exhibit stronger sirtuin inhibition than isoquinolinones, likely due to enhanced hydrogen-bonding capacity.
Physicochemical Insights :
- Crystal packing interactions (e.g., C–H⋯O/Cl in ) suggest solid-state stability, though the target compound’s crystallinity remains uncharacterized.
Biological Activity
2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one, also known by its CAS number 918867-76-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H16ClNO
- Molecular Weight: 297.8 g/mol
- CAS Number: 918867-76-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial and fungal strains.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound have been explored in several studies. For instance:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.23–0.70 | 0.47–0.94 |
| Escherichia coli | 0.47–0.94 | 0.94–1.88 |
| Pseudomonas aeruginosa | 0.30–0.80 | 0.60–1.20 |
These results indicate that the compound shows promising antibacterial effects, particularly against resistant strains, which is critical in the context of rising antibiotic resistance .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity with the following MIC and Minimum Fungicidal Concentration (MFC) values:
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Trichophyton viride | 0.11 | 0.23 |
| Aspergillus niger | 0.17 | 0.34 |
| Candida albicans | 0.20 | 0.40 |
The compound's antifungal efficacy is notable, especially when compared to traditional antifungal agents like ketoconazole .
The proposed mechanisms underlying the antimicrobial activity of this compound involve:
- Inhibition of bacterial cell wall synthesis: Similar to other known antibiotics, it may inhibit key enzymes involved in cell wall formation.
- Disruption of fungal cell membrane integrity: The compound may interact with membrane components, leading to increased permeability and cell death .
Case Studies
-
Study on Antibacterial Efficacy:
A study conducted by researchers evaluated the effectiveness of various isoquinoline derivatives, including this compound, against resistant bacterial strains. The findings indicated that compounds with a chlorophenyl substituent exhibited enhanced antibacterial properties compared to their non-substituted counterparts . -
Fungal Resistance Study:
Another investigation assessed the antifungal activity of this compound against clinical isolates of Candida species. The results suggested that the presence of specific substituents improved efficacy against resistant strains, providing insights into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one, and how can intermediates be purified?
- Methodological Answer : A common approach involves coupling substituted isoquinolinone precursors with chlorophenyl-containing alkylamines via nucleophilic substitution. For example, derivatives of 1,2-dihydroisoquinolin-3(4H)-one are synthesized by reacting intermediates (e.g., compound 3 in ) with acyl chlorides under anhydrous conditions using 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane . Purification typically employs silica gel chromatography, with yields and purity confirmed by thin-layer chromatography (TLC) and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.1 ppm for isoquinolinone protons) and alkyl chain integration (e.g., δ 2.5–3.5 ppm for methyl and ethyl groups) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental unit cell parameters (e.g., reports bond angles and torsion angles for structurally similar compounds) .
Q. How can researchers assess the biological activity of this compound in acetylcholinesterase inhibition assays?
- Methodological Answer : Follow protocols from , where analogous isoquinolinone derivatives were tested using Ellman’s method. Prepare enzyme solutions (e.g., electric eel acetylcholinesterase), substrate (acetylthiocholine iodide), and DTNB (5,5’-dithiobis-2-nitrobenzoic acid). Measure inhibition rates at 412 nm and calculate IC50 values via nonlinear regression .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with higher yields?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, simulate the nucleophilic attack of 2-(4-chlorophenyl)ethylamine on acylated intermediates to predict optimal temperatures, solvents, or catalysts. Compare results with experimental yields from to validate computational models .
Q. What strategies resolve contradictions between X-ray crystallography and NMR data in structural elucidation?
- Methodological Answer :
- Dynamic Effects : If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR to assess rotational barriers.
- Crystal Packing : Compare X-ray data (e.g., ’s unit cell parameters for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) with NMR-derived structures to identify packing-induced distortions .
- Hybrid Methods : Use NOESY or ROESY NMR to correlate with crystallographic distances .
Q. How can solubility challenges in bioassays be addressed without compromising compound stability?
- Methodological Answer :
- Co-solvents : Use DMSO-water gradients (e.g., ≤1% DMSO) to maintain solubility while minimizing denaturation.
- Prodrug Design : Modify the 4-chlorophenyl group with hydrolyzable esters (see ’s acetamide derivatives) to enhance aqueous solubility .
- Nanoformulations : Encapsulate the compound in liposomes or cyclodextrins for controlled release.
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients and monitor UV absorption at 254 nm. Compare retention times with spiked standards.
- High-Resolution MS (HRMS) : Identify impurities via exact mass matching (e.g., ’s MS data for derivatives) .
- 2D NMR : Resolve overlapping signals from byproducts using HSQC and HMBC experiments.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Check : Re-crystallize the compound and re-test.
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.
- Computational Validation : Use tools like Mercury CSD (Cambridge Structural Database) to compare experimental melting points (e.g., 242–245°C for 2-(4-chlorophenyl)ethylamine in ) with predicted values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
